Succinamopine is a novel opine identified in the context of plant-pathogen interactions, specifically associated with the bacterium Agrobacterium tumefaciens. It is a conjugate formed from α-ketoglutaric acid and asparagine, structurally related to nopaline, which is derived from arginine. Succinamopine plays a crucial role in the tumor formation process in plants by facilitating the transfer of genetic material from Agrobacterium to host plants through its tumor-inducing plasmid, known as T-DNA .
Succinamopine is synthesized by certain strains of Agrobacterium tumefaciens, particularly those that harbor specific Ti-plasmids such as pTiEU6. This compound is produced during the interaction between the bacterium and plant tissues, leading to crown gall disease characterized by tumor formation .
Succinamopine belongs to a class of compounds known as opines, which are low-molecular-weight derivatives of amino acids and α-keto acids. These compounds serve as carbon and nitrogen sources for Agrobacterium and are classified based on their biosynthetic origins and structural characteristics. Succinamopine can be categorized alongside other opines such as nopaline and leucinopine, which are distinguished by their respective amino acid components .
The synthesis of succinamopine occurs through a series of enzymatic reactions catalyzed by plasmid-borne genes in Agrobacterium. The primary pathway involves the condensation of α-ketoglutaric acid with asparagine, facilitated by specific enzymes encoded on the Ti-plasmid.
The technical process for synthesizing succinamopine includes:
The molecular structure of succinamopine can be described as a conjugate formed from α-ketoglutaric acid and asparagine. Its structural formula is represented as follows:
The structural analysis reveals that succinamopine features a backbone derived from α-ketoglutaric acid with an amide linkage to the amino acid asparagine. This configuration allows it to participate in various biochemical pathways within plant tissues .
Succinamopine participates in several biochemical reactions, primarily involving its degradation or conversion by Agrobacterium strains. Key reactions include:
The enzymatic reactions involved in the metabolism of succinamopine are regulated by plasmid-borne genes that dictate the synthesis and degradation processes. These pathways are critical for the survival of Agrobacterium within plant tissues, allowing it to exploit host resources effectively .
The mechanism of action of succinamopine involves its role as a signaling molecule during the interaction between Agrobacterium and host plant cells. Upon synthesis, succinamopine is released into the plant environment, where it can influence plant cellular responses.
Research indicates that succinamopine may modulate plant defense mechanisms, allowing Agrobacterium to establish infection more effectively. The presence of this opine can alter metabolic pathways within the plant, promoting tumor formation and providing nutrients for bacterial growth .
Relevant data on its properties indicate that succinamopine's stability and solubility contribute to its functionality in biological systems .
Succinamopine has significant implications in scientific research, particularly in studies related to plant pathology and genetic engineering. Its role in tumor formation provides insights into:
Additionally, succinamopine serves as a model compound for studying opine biosynthesis and metabolism, contributing to advancements in molecular biology and biochemistry .
Succinamopine (also termed asparaginopine) is a low-molecular-weight secondary amine derivative belonging to the nopaline family of opines. It was first identified in 1984 by Chilton and colleagues during investigations into Agrobacterium tumefaciens strains (AT181, EU6, T10/73) that metabolized nopaline but failed to induce its synthesis in tumors. Structural analysis revealed succinamopine is an arginine analog where asparagine replaces arginine in the nopaline backbone. Specifically, it is formed by the reductive condensation of α-ketoglutaric acid with the amino acid asparagine, resulting in a conjugate with a dicarboxypropyl side chain [1] [3] [8]. This discovery established succinamopine as a novel crown gall opine, defining a new Ti plasmid classification—the succinamopine-type plasmids [1] [2]. Unlike "common" opines like nopaline or octopine, succinamopine biosynthesis is strictly confined to plant tumors transformed by specific Agrobacterium strains.
Table 1: Key Structural Features of Succinamopine and Related Nopaline-Type Opines
Opine Name | Amino Acid Moiety | Keto Acid Moiety | Structural Relationship |
---|---|---|---|
Succinamopine | Asparagine | α-ketoglutarate | Arginine replaced by asparagine |
Nopaline | Arginine | α-ketoglutarate | Reference compound |
Leucinopine | Leucine | α-ketoglutarate | Arginine replaced by leucine |
Glutaminopine | Glutamine | α-ketoglutarate | Arginine replaced by glutamine |
Succinamopine plays a dual role in crown gall pathogenesis, functioning as both a tumor-specific metabolite and a bacterial nutrient source. Its synthesis is directed by the T-DNA of the Ti plasmid, which is integrated into the plant genome during infection. The gene encoding succinamopine synthase (sus
), located within the T-region, is expressed exclusively in transformed plant cells, leading to opine accumulation within the tumor [2]. Concurrently, genes on the Ti plasmid enable the bacterium to catabolize succinamopine (along with related metabolites succinamopine lactam and succinopine lactam) as carbon, nitrogen, and energy sources. This catabolic machinery includes specific permeases for opine uptake and degradative enzymes encoded in the occ (opine catabolism) region adjacent to the T-DNA [2] [5]. Crucially, this creates a molecular ecological niche: the pathogen genetically engineers its host to produce compounds that only it, or closely related strains possessing matching catabolic genes, can utilize. This provides a selective advantage to succinamopine-catabolizing bacteria within the tumor environment [2] [10]. Recent evidence suggests the Ti plasmid carrying these genes can transfer even to non-Agrobacterium bacteria. A natural isolate of Brucella pseudogrignonense (NBC51/LBA8980), harboring a near-identical succinamopine Ti plasmid, was shown to induce crown gall formation, demonstrating the cross-genus transferability of the succinamopine synthesis and catabolism system [5] [10].
Table 2: Functional Role of Succinamopine in Crown Gall Interactions
Stage | Location | Key Components | Function |
---|---|---|---|
Synthesis | Transformed plant cell (tumor) | T-DNA gene sus (succinamopine synthase) | Production of succinamopine and lactam derivatives |
Signaling & Uptake | Bacterial cell | Ti plasmid-encoded permeases, sensory proteins | Detection and import of succinamopine |
Catabolism | Bacterial cell | Ti plasmid-encoded catabolic enzymes | Breakdown of succinamopine for C/N/energy |
Ecological Niche Formation | Tumor microenvironment | Succinamopine production + specific catabolism | Selective advantage for pathogenic strain |
Succinamopine production is strictly associated with a discrete phylogenetic group of Agrobacterium tumefaciens strains carrying highly related succinamopine-type Ti plasmids (pTi). The prototypical strains are AT181, EU6, and T10/73, whose Ti plasmids (pTiAT181, pTiEU6, pTiT10/73) form a distinct class based on DNA fingerprinting, hybridization studies, and whole-plasmid sequencing [1] [2] [3]. These plasmids share a common evolutionary origin with nopaline-type Ti plasmids, particularly those belonging to the pTiT37/pTiSAKURA lineage. Comparative genomics and the presence of shared transposable elements (e.g., IS1182 at identical sites) strongly support that pTiEU6 evolved from a pTiT37-like ancestor through DNA recombination events. These events replaced the nopaline synthase gene (nos
) in the T-region with the succinamopine synthase gene (sus
) and substituted the adjacent nopaline catabolism genes with genes for succinamopine/leucinopine catabolism, likely acquired from an unknown plasmid source [2]. Beyond the core Agrobacterium strains, the succinamopine Ti plasmid pTiEU6 exhibits horizontal transfer potential. It was identified in Brucella pseudogrignonense (strain NBC51/LBA8980), isolated from a rose crown gall. The plasmid (180,077 bp) in this strain was nearly identical to succinamopine Ti plasmids found in Agrobacterium, suggesting recent acquisition within the tumor environment [5] [10]. This highlights that the defining factor for succinamopine production in tumors is the presence of the specific Ti plasmid, not necessarily the bacterial species harboring it.
Table 3: Taxonomic Distribution and Plasmid Characteristics of Succinamopine-Producing Bacteria
Strain Designation | Species (if confirmed) | Ti Plasmid Designation | Key Genomic Features | Source/Host |
---|---|---|---|---|
AT181 | Agrobacterium tumefaciens | pTiAT181 | Closely related to pTiEU6/pTiT10/73; lacks nopaline synthase homology | Crown gall tumor |
EU6 | Agrobacterium tumefaciens | pTiEU6 | 176,375 bp; 195 CDS; evolved from nopaline pTiT37-like plasmid via recombination | Crown gall tumor |
T10/73 | Agrobacterium tumefaciens | pTiT10/73 | Shares high similarity with pTiAT181 and pTiEU6 | Crown gall tumor |
NBC51/LBA8980 | Brucella pseudogrignonense | pTi (unnamed, ~180 kb) | Near identical to succinamopine Ti plasmids from Agrobacterium; part of 5.3 Mb genome with chromids | Rose crown gall |
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